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Introduction

Gadoquatrane (BAY 1747846) is a novel, macrocyclic, tetrameric gadolinium-based contrast
agent (GBCA) developed for magnetic resonance imaging (MRI).[1][2][3] Its innovative
molecular structure, consisting of four gadolinium chelates linked to a central scaffold, results in
a significantly higher relaxivity compared to conventional monomeric GBCAs.[1][4] This
enhanced efficacy allows for a substantial reduction in the required gadolinium (Gd) dose,
addressing the ongoing concerns regarding gadolinium retention in the body. This technical
guide provides a comprehensive overview of the preclinical discovery and development of
Gadoquatrane, detailing its physicochemical properties, mechanism of action, and the key in
vitro and in vivo studies that have established its promising safety and efficacy profile.

Discovery and Chemical Synthesis

Gadoquatrane was synthesized with the goal of increasing relaxivity by increasing the
molecular size to slow its tumbling rate in solution. The synthesis involves linking four single
macrocyclic Gd-GlyMe-DOTA moieties to a central scaffold. The full chemical name is
tetragadolinium [4,10-bis(carboxylatomethyl)-7-{3,6,12,15-tetraoxo-16-[4,7,10-tris-(carboxyl-
atomethyl)-1,4,7,10-tetraazacyclododecan-1-yl]-9,9-bis({[({2-[4,7,10-tris-
(carboxylatomethyl)-1,4,7,10-tetraazacyclododecan-1-ylJpropanoyl}amino)acetyl]-
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amino}methyl)-4,7,11,14-tetraazahepta-decan-2-yl}-1,4,7,10-tetraazacyclododecan-1-

yllacetate, and its synthesis is described in patent WO2016193190. The molecular weight of

Gadoquatrane is 2579 g/mol .

Physicochemical Properties

A series of in vitro experiments were conducted to characterize the fundamental

physicochemical properties of Gadoquatrane. These properties are crucial for its function as

an effective and safe MRI contrast agent. The key parameters are summarized in the table

below.

Property

Value

Comparison to
Established mGBCAs

Molecular Structure

Tetrameric, Macrocyclic

Monomeric, Macrocyclic (e.g.,
Gadobutrol)

rl-relaxivity (per Gd) in human

11.8 mM~t.s71 More than 2-fold higher
plasma (1.41 T, 37°C)
ri-relaxivity (per molecule) in )
47.2 mM~1.s™1 More than 8-fold higher
human plasma (1.41 T, 37°C)
ri1-relaxivity (per Gd) in human
Y (p ) 10.5 mM~t.s71 -
plasma (3.0 T, 37°C)
ri1-relaxivity (per molecule) in
y (P ) 41.9 mM-1.s1 -
human plasma (3.0 T, 37°C)
Solubility in buffer (10 mM Tris- ]
1.43 mol Gd/L High
HCI, pH 7.4)
Hydrophilicity (logP in 1-
yerop Y (log -4.32 High
butanol/water)
Protein Binding Negligible Similar

Osmolality

Iso-osmolar to blood

Lower than some established
GBCAs
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Mechanism of Action

Gadoquatrane, like other gadolinium-based contrast agents, functions by altering the magnetic
properties of nearby water molecules. When placed in a strong magnetic field, the gadolinium
ion in Gadoquatrane shortens the T1 relaxation time of adjacent water protons. This
acceleration of T1 relaxation leads to a brighter signal on T1-weighted MR images, thereby
enhancing the contrast between different tissues. The high relaxivity of Gadoquatrane means
it is more efficient at this process, allowing for a lower dose to achieve the desired contrast
enhancement.

Preclinical Evaluation: In Vitro Studies
Complex Stability

The stability of the gadolinium complex is a critical safety parameter, as the release of free
Gd3* ions can be toxic. The stability of Gadoquatrane was assessed through several in vitro
assays.

Experimental Protocol: Gadolinium Release in Human Serum
A representative protocol for assessing gadolinium release in human serum is as follows:

¢ Gadoquatrane and comparator GBCAs (e.g., gadodiamide, gadobutrol) are incubated in
human serum at a concentration of 1 mmol/L.

e The incubation is carried out at 37°C and a physiological pH of 7.4 for a period of up to 21
days.

e Samples are taken at various time points.

o The concentration of released Gd3* is determined using a suitable analytical method, such
as high-performance liquid chromatography coupled with inductively coupled plasma mass
spectrometry (HPLC-ICP-MS).

e The limit of quantification for Gd3* is typically in the nanomolar range.

In a study, the observed Gd release from Gadoquatrane after 21 days in human serum at
37°C was below the lower limit of quantification, similar to the highly stable macrocyclic agent
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gadobutrol. In contrast, the linear agent gadodiamide showed a significant Gd release of 13.5%
over the same period.

Experimental Protocol: Zinc Transmetallation Assay

Transmetallation, the displacement of Gd3* from its chelate by endogenous ions like zinc, is
another measure of complex stability. A typical protocol involves:

 Incubating the GBCA with a solution containing zinc ions at a concentration relevant to
physiological conditions.

e The reaction is monitored over time.
e The amount of released Gd3* is quantified.

Gadoquatrane showed no Gd3* release in the presence of zinc in the transmetallation assay,
indicating high kinetic inertness.

Protein Binding

Experimental Protocol: In Vitro Protein Binding

The extent of protein binding can influence the relaxivity and pharmacokinetic profile of a
contrast agent. A common method to assess this is:

 Incubating Gadoquatrane in rat and human plasma.

» Using techniques like ultrafiltration or equilibrium dialysis to separate the protein-bound and
unbound fractions of the agent.

e Quantifying the gadolinium concentration in each fraction using ICP-MS.
Gadoquatrane exhibited negligible protein binding in both rat and human plasma.

Preclinical Evaluation: In Vivo Studies
Pharmacokinetics
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The pharmacokinetic profile of Gadoquatrane, including its distribution, metabolism, and
excretion, was evaluated in animal models.

Experimental Protocol: Pharmacokinetic Study in Rats

A representative protocol for a pharmacokinetic study in rats is as follows:

o Asingle intravenous dose of Gadoquatrane is administered to a cohort of rats.

» Blood samples are collected at multiple time points post-injection.

e Urine and feces are collected over a defined period (e.g., up to 7 days).

e The concentration of gadolinium in plasma, urine, and feces is determined using ICP-MS.

o Pharmacokinetic parameters such as elimination half-life, volume of distribution, and total
clearance are calculated from the plasma concentration-time data.

Studies in rats demonstrated that Gadoquatrane has a pharmacokinetic profile comparable to
that of gadobutrol, characterized by rapid extracellular distribution and fast elimination via the
kidneys in an unchanged form. In healthy male volunteers, the effective half-life of
gadoquatrane in plasma was short, ranging from 1.4 to 1.7 hours across different dose
groups. The volume of distribution at a steady state was approximately 0.2 L/kg.

A study in cynomolgus monkeys also showed a similar pharmacokinetic profile to established
macrocyclic GBCAs, with rapid renal excretion and no evidence of metabolic degradation.

Efficacy in a Disease Model

The efficacy of Gadoquatrane in enhancing MRI contrast was evaluated in a preclinical cancer
model.

Experimental Protocol: Contrast-Enhanced MRI in a Rat Glioblastoma Model

A typical workflow for assessing the efficacy of a contrast agent in a rat glioblastoma model is
as follows:
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e Tumor Implantation: Glioblastoma cells (e.g., GS9L cell line) are implanted into the brains of
rats.

e Tumor Growth: The tumors are allowed to grow for a specific period.
* MRI Imaging:
o Pre-contrast T1-weighted MR images are acquired.

o Gadoquatrane or a comparator agent (e.g., gadobutrol) is administered intravenously at a
specific dose (e.g., 0.1 mmol Gd/kg body weight).

o Post-contrast T1-weighted images are acquired at multiple time points after injection.

e Image Analysis: The signal intensity in the tumor and surrounding healthy brain tissue is
measured. The tumor-to-brain contrast is calculated to quantify the enhancement.

In a rat glioblastoma model, Gadoquatrane demonstrated significantly improved contrast
enhancement compared to gadobutrol at the same administered Gd dose.
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Caption: Mechanism of action of Gadoquatrane in MRI.
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Caption: Preclinical development workflow for Gadoquatrane.

Conclusion

The preclinical data for Gadoquatrane strongly support its potential as a next-generation MRI
contrast agent. Its high relaxivity allows for effective contrast enhancement at a reduced
gadolinium dose, a significant advantage in the context of current safety considerations. The
comprehensive in vitro and in vivo studies have demonstrated its high stability, favorable
pharmacokinetic profile, and superior efficacy in a preclinical disease model. These promising
preclinical findings have paved the way for the clinical development of Gadoquatrane, with the
potential to improve the benefit-risk profile of contrast-enhanced MRI for patients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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